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Compound of Interest

Compound Name: OncoACP3

Cat. No.: B15562980

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the clinical and preclinical data available for OncoACP3, a novel small
molecule targeting Prostatic Acid Phosphatase (ACP3) for the diagnosis and treatment of
prostate cancer. This document summarizes the latest findings, placing them in the context of
the current standard of care, particularly Prostate-Specific Membrane Antigen (PSMA)-targeted
agents.

OncoACP3 is emerging as a promising new agent in the landscape of prostate cancer
theranostics, a field currently dominated by PSMA-targeted radioligands. Developed by
Philochem AG, OncoACP3 is a small molecule radiotracer with a high affinity for Acid
Phosphatase 3 (ACP3), a protein abundantly expressed in prostate cancer.[1] The platform
includes both diagnostic ([68Ga]Ga-OncoACP3) and therapeutic ([177Lu]Lu-OncoACP3 and
[225Ac]Ac-OncoACP3) candidates. While the therapeutic agents are still in early-stage
development, initial clinical data for the diagnostic compound shows potential for a
complementary role to PSMA-targeted imaging.

Diagnostic OncoACP3: Early Clinical Findings

A phase I clinical trial (NCT06840535) is currently evaluating the safety and dosimetry of
[68Ga]Ga-OncoACP3 for PET imaging in prostate cancer patients.[2] Initial results from the
first cohort of patients have been encouraging, with no dose-limiting toxicities reported and a
favorable safety profile characterized by selective tumor uptake and long residence time with
minimal accumulation in healthy tissues.[1][3]
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A key early insight into the diagnostic potential of OncoACP3 comes from a retrospective,
head-to-head comparison with [18F]F-PSMA-1007 PET in prostate cancer patients. This
analysis provides the first glimpse into how OncoACP3 may perform relative to the current
imaging standard.

Table 1: Comparative Biodistribution and Tumor Uptake

of [68Ga]Ga-OncoACP3-DOTA vs. PSMA-PET

[68Ga]Ga-
[18F]F-PSMA-1007
Feature OncoACP3-DOTA e Reference(s)
PET
Mean: 14.9 Mean: 20.4
Tumor Uptake ] )
(Locoregional); 5.9 - (Locoregional); 13.8 - [4]
(SUVmax)
12.9 (Metastases) 24.3 (Metastases)

Cleaner profile with no )
) ) Known uptake in
salivary or lacrimal ] )
salivary and lacrimal
S gland uptake. Lower
Biodistribution o glands, as well as [5]
uptake in liver, small i ) ]
) ) liver, small intestine,
intestine, spleen, and
spleen, and pancreas.
pancreas.

Higher uptake in a

case study (210 vs )
Bone Metastases Standard for detecting
105), but no [5]
Uptake o ) bone metastases.
significant difference

in the overall cohort.

Triggered changes in
diagnostic work-up in
o 7125 patients and o )
Clinical Impact ] N/A in this comparison  [5]
therapeutic
management in 9/25

patients.

SUVmax: Maximum Standardized Uptake Value. Data is from a retrospective analysis and may
not be representative of all patients.
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The data suggests that while PSMA-PET may show higher SUVmax values in some lesions,
[68Ga]Ga-OncoACP3-DOTA exhibits a "cleaner” biodistribution with less off-target uptake in
healthy organs.[5] This could be particularly advantageous in reducing the ambiguity of scans.
Notably, complementary uptake patterns were observed, where some patients had ACP3-
positive/PSMA-negative lesions and vice versa, suggesting OncoACP3 could be a valuable
tool for patients with low PSMA-expressing tumors.[5]

Therapeutic OncoACP3: Preclinical Evidence

The therapeutic counterparts, [177Lu]Lu-OncoACP3 and [225Ac]Ac-OncoACP3, are in earlier,
preclinical stages of development, with a Phase I/ll study anticipated to commence in 2026.[3]
Preclinical studies in mouse models of prostate cancer have demonstrated that [177Lu]Lu-
OncoACP3 has potent single-agent anti-tumor activity at low doses.[1] These studies have
also highlighted a rapid and selective accumulation in tumor masses with very low uptake in
normal organs, including the kidneys and salivary glands.[1]

Experimental Protocols

Retrospective PET Scan Comparison ([68Ga]Ga-OncoACP3-DOTA vs. [18F]F-PSMA-1007)

The initial clinical comparison of [68Ga]Ga-OncoACP3-DOTA and [18F]F-PSMA-1007 was a
retrospective analysis of the first 10 patients who underwent PET/CT with the OncoACP3
tracer.[4] For comparison, 8 of these patients had also received a [18F]F-PSMA-1007 PET
scan within a median of 19 days.[4] The [68Ga]Ga-OncoACP3-DOTA radiotracer was
produced according to Section 13(2b) of the German Medicinal Products Act.[4]

Preclinical Efficacy of [177Lu]Lu-OncoACP3

Information regarding the specific preclinical experimental protocols for [177Lu]Lu-OncoACP3
is limited in the public domain. However, based on similar studies with other 177Lu-labeled
small molecules for prostate cancer, a typical study design would likely involve:

¢ Cell Lines and Animal Models: Human prostate cancer cell lines (e.g., LNCaP, PC-3) with
varying levels of ACP3 expression would be used to establish tumor xenogratfts in
immunocompromised mice.

e Radiolabeling: The OncoACP3 small molecule would be chelated with 177Lutetium.
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 Biodistribution Studies: Tumor-bearing mice would be injected with [177Lu]Lu-OncoACP3.
At various time points post-injection, organs and tumors would be harvested, weighed, and
the radioactivity measured to determine the percentage of injected dose per gram of tissue
(%ID/q).

o Therapy Studies: Mice with established tumors would be treated with varying doses of
[177Lu]Lu-OncoACP3. Tumor growth would be monitored over time and compared to a
control group receiving a vehicle. Key endpoints would include tumor volume, body weight,

and overall survival.

OncoACP3's Mechanism of Action: Targeting ACP3

OncoACP3 targets Prostatic Acid Phosphatase (ACP3), also known as Prostatic Acid
Phosphatase (PAP). ACP3 is a non-specific tyrosine phosphatase.[5] In the context of prostate
cancer, one of its key roles is as a tumor suppressor through the dephosphorylation of the
ERBB2 (also known as HER?2) receptor.[2] This dephosphorylation leads to the deactivation of
the downstream MAPK signaling pathway, which is involved in cell proliferation and survival.
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Figure 1: Simplified signaling pathway of ACP3's tumor suppressive function.

Concluding Remarks
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OncoACP3 represents a novel and promising theranostic platform for prostate cancer. Early
clinical data for the diagnostic agent [68Ga]Ga-OncoACP3 suggests a favorable safety profile
and a potentially complementary role to PSMA-PET, particularly in patients with low PSMA
expression. The therapeutic agents, while still in preclinical development, have shown
encouraging anti-tumor activity in animal models. As more clinical data becomes available, the
role of OncoACP3 in the diagnosis and treatment of prostate cancer will become clearer.
Further studies are warranted to fully elucidate its clinical utility and to determine its optimal
positioning in the management of this disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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